molecular formula C20H19N3O2S B2765377 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 557778-29-7

2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2765377
CAS No.: 557778-29-7
M. Wt: 365.45
InChI Key: JPSHVNANWWLGLB-UHFFFAOYSA-N
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Description

2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-8-10-16(11-9-14)19-21-22-20(25-19)26-13-18(24)23-12-4-6-15-5-2-3-7-17(15)23/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSHVNANWWLGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C17H16N3O2SC_{17}H_{16}N_{3}O_{2}S, and its structure features a tetrahydroquinoline moiety linked to an oxadiazole ring through a sulfanyl group. This unique combination suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, similar compounds have been shown to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which is crucial for regulating apoptosis in cancer cells. This inhibition can lead to increased apoptosis in various cancer cell lines, including those derived from breast and cervical cancers.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Research indicates that oxadiazole derivatives can be effective against a range of bacterial strains. For example, compounds structurally related to oxadiazoles have demonstrated activity against Staphylococcus aureus and Escherichia coli , suggesting that they may serve as potential antimicrobial agents .

Enzyme Inhibition

In addition to its anticancer and antimicrobial effects, the compound's potential as an enzyme inhibitor has been explored. The oxadiazole moiety can interact with specific enzymes, modulating their activity. For instance, some derivatives have shown inhibitory effects on cholinesterase enzymes, which are important in various neurological conditions .

The mechanism by which 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exerts its biological effects likely involves multiple pathways:

  • Apoptosis Induction : By inhibiting Bcl-2 proteins, the compound promotes apoptotic pathways in cancer cells.
  • Antimicrobial Action : The structural features of oxadiazoles may allow them to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
  • Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, influencing their function.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines,
AntimicrobialEffective against E. coli and S. aureus ,
Enzyme InhibitionInhibitory effects on cholinesterase enzymes

Case Study: Anticancer Activity

A study investigated the effects of related oxadiazole compounds on cancer cell lines. The results demonstrated significant reductions in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential. Molecular docking studies revealed that these compounds bind effectively to the Bcl-2 protein's active site, providing insights into their mechanism of action.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. According to research conducted by the National Cancer Institute (NCI), the compound exhibited significant antitumor activity against various human cancer cell lines. The mean GI50 (Growth Inhibition 50%) value was reported at approximately 15.72 µM, indicating effective inhibition of cell growth in vitro .

Case Study:
A specific study evaluated the compound's efficacy using a panel of approximately sixty cancer cell lines. The results demonstrated an average cell growth inhibition rate of 12.53%, suggesting that this compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In a study focusing on derivatives of oxadiazole compounds, several related structures demonstrated notable antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to the one showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential applications in treating tuberculosis .

Table: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Bacterial Strain
Compound A6.25Mycobacterium smegmatis
Compound B12.5Pseudomonas aeruginosa
Compound C25Candida albicans

Mechanistic Insights

The mechanism through which this compound exerts its biological effects may involve the disruption of cellular processes in cancer cells and bacteria. The presence of the oxadiazole and tetrahydroquinoline rings is believed to play a crucial role in interacting with specific biological targets, leading to apoptosis in cancer cells and inhibiting bacterial growth.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom. Its reactivity is influenced by electron-withdrawing effects and conjugation with the adjacent sulfanyl group.

Reaction TypeConditionsOutcomeReferences
Electrophilic Substitution Nitration (HNO₃/H₂SO₄, 0–5°C)Nitration at C-5 of oxadiazole,
Ring-Opening Acidic hydrolysis (HCl, reflux)Cleavage to form thiosemicarbazide
Nucleophilic Attack Grignard reagents (RMgX, THF)Addition at C-2, forming substituted amines
  • Key Insight : The oxadiazole ring undergoes electrophilic substitution preferentially at the C-5 position due to electron density distribution. Ring-opening in acidic conditions yields intermediates useful for further functionalization .

Sulfanyl Group-Mediated Reactions

The sulfanyl (–S–) bridge is susceptible to oxidation and substitution, providing pathways for structural modification.

Reaction TypeConditionsOutcomeReferences
Oxidation H₂O₂ (30%, AcOH, 50°C)Conversion to sulfone (–SO₂–),
Alkylation Alkyl halides (K₂CO₃, DMF, 80°C)Formation of thioether derivatives ,
Cross-Coupling Pd-catalyzed (Suzuki conditions)Biaryl formation via C–S bond cleavage
  • Key Insight : Oxidation to sulfone enhances electrophilicity, while alkylation expands the compound’s utility in medicinal chemistry . Cross-coupling reactions enable integration into complex architectures.

Transformations Involving the Tetrahydroquinoline Moiety

The tetrahydroquinoline group contributes aromatic and aliphatic reactivity, depending on reaction conditions.

Reaction TypeConditionsOutcomeReferences
Dehydrogenation DDQ (CH₂Cl₂, reflux)Conversion to quinoline
Nucleophilic Acylation AcCl (pyridine, RT)Acylation at the NH group
Electrophilic Aromatic Substitution Br₂ (FeBr₃, 40°C)Bromination at para-position
  • Key Insight : Dehydrogenation increases aromaticity, enhancing π-π stacking potential . Bromination modifies electronic properties for target-specific applications .

Ketone Functional Group Reactions

The ethanone group participates in classic carbonyl chemistry, enabling reductions and condensations.

Reaction TypeConditionsOutcomeReferences
Reduction NaBH₄ (EtOH, RT)Secondary alcohol formation ,
Condensation NH₂OH·HCl (EtOH, reflux)Oxime derivative
Enolate Formation LDA (THF, –78°C) + R-XAlkylation at α-position
  • Key Insight : Oxime formation is reversible under acidic conditions, enabling dynamic combinatorial chemistry. Enolate alkylation diversifies the compound’s substituents .

Catalytic and Cross-Coupling Reactions

The compound’s sulfur and nitrogen atoms facilitate metal-catalyzed transformations.

Reaction TypeConditionsOutcomeReferences
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl synthesis,
Hydrogenation H₂ (10 atm), Pd/C, EtOHReduction of oxadiazole to diamine
  • Key Insight : Suzuki coupling introduces aryl groups at the oxadiazole ring, enhancing π-conjugation. Catalytic hydrogenation modifies the heterocycle’s electronic profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.